(4-Trifluoromethoxyphenyl)glyoxal hydrate
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Overview
Description
(4-Trifluoromethoxyphenyl)glyoxal hydrate is an organic compound with the molecular formula C9H5F3O2 It is a derivative of glyoxal, featuring a trifluoromethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethoxyphenyl)glyoxal hydrate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with glyoxal in the presence of an acid catalyst. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Trifluoromethoxyphenyl)glyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethoxy group under mild conditions.
Major Products Formed
Oxidation: Formation of 4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Trifluoromethoxyphenyl)glyoxal hydrate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (4-Trifluoromethoxyphenyl)glyoxal hydrate involves its interaction with nucleophilic sites in biological molecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to modifications that affect protein function. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Properties
Molecular Formula |
C9H7F3O4 |
---|---|
Molecular Weight |
236.14 g/mol |
IUPAC Name |
2-oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde;hydrate |
InChI |
InChI=1S/C9H5F3O3.H2O/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2 |
InChI Key |
SVZUEALVSDZDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)OC(F)(F)F.O |
Origin of Product |
United States |
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